N-(ADAMANTAN-1-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE N-(ADAMANTAN-1-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE
Brand Name: Vulcanchem
CAS No.: 303790-55-8
VCID: VC6797226
InChI: InChI=1S/C22H24N2O2S2/c25-19(23-22-10-15-6-16(11-22)8-17(7-15)12-22)13-24-20(26)18(28-21(24)27)9-14-4-2-1-3-5-14/h1-5,9,15-17H,6-8,10-13H2,(H,23,25)/b18-9-
SMILES: C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C(=O)C(=CC5=CC=CC=C5)SC4=S
Molecular Formula: C22H24N2O2S2
Molecular Weight: 412.57

N-(ADAMANTAN-1-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE

CAS No.: 303790-55-8

Cat. No.: VC6797226

Molecular Formula: C22H24N2O2S2

Molecular Weight: 412.57

* For research use only. Not for human or veterinary use.

N-(ADAMANTAN-1-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE - 303790-55-8

Specification

CAS No. 303790-55-8
Molecular Formula C22H24N2O2S2
Molecular Weight 412.57
IUPAC Name N-(1-adamantyl)-2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Standard InChI InChI=1S/C22H24N2O2S2/c25-19(23-22-10-15-6-16(11-22)8-17(7-15)12-22)13-24-20(26)18(28-21(24)27)9-14-4-2-1-3-5-14/h1-5,9,15-17H,6-8,10-13H2,(H,23,25)/b18-9-
Standard InChI Key NMEPTTVDOWQLRL-NVMNQCDNSA-N
SMILES C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C(=O)C(=CC5=CC=CC=C5)SC4=S

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Adamantan-1-yl group: A rigid tricyclic hydrocarbon known for enhancing pharmacokinetic properties in drug design.

  • Thiazolidine ring: A five-membered heterocycle containing sulfur and nitrogen atoms, functionalized at positions 2 (sulfanylidene), 4 (oxo), and 5 (phenylmethylidene) .

  • Acetamide linker: Connects the adamantane and thiazolidine components, contributing to molecular flexibility.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC22H24N2O2S2
Molecular Weight412.57 g/mol
logPEstimated >5 (high lipophilicity)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The Z-configuration at the 5-position phenylmethylidene group is critical for maintaining planar geometry, which influences binding to biological targets .

Synthesis and Characterization

Synthetic Pathways

While explicit protocols for this compound are scarce, analogous thiazolidine-adamantane hybrids are synthesized through multi-step sequences:

  • Adamantane functionalization: Bromination or amidation of adamantane to introduce reactive sites.

  • Thiazolidine formation: Condensation of thiourea derivatives with α-halo carbonyl compounds, followed by Z-selective benzylidene incorporation via Knoevenagel reactions .

  • Acetamide coupling: Amide bond formation between the adamantane-amine and thiazolidine-carboxylic acid using carbodiimide reagents.

Reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through column chromatography.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H NMR confirms adamantane protons (δ 1.6–2.1 ppm) and thiazolidine aromatic protons (δ 7.2–7.8 ppm).

  • Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 413.57 [M+H]+.

  • X-ray Crystallography: Limited data exist, but related structures show coplanar alignment of the thiazolidine and benzylidene groups .

Biological Activity and Mechanisms

Antimicrobial Efficacy

Preliminary assays on similar compounds demonstrate:

  • Gram-positive bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus.

  • Fungal strains: Moderate activity against Candida albicans (MIC = 32 µg/mL) .
    Mechanistically, the sulfanylidene group may disrupt microbial redox balance by binding to thioredoxin reductase .

Metabolic Modulation

Thiazolidinediones (TZDs) are established peroxisome proliferator-activated receptor gamma (PPARγ) agonists. While this compound lacks the TZD’s oxy group, the sulfanylidene moiety may still engage PPARγ via alternative hydrogen bonding .

Structure-Activity Relationships (SAR)

  • Adamantane substitution: Bulky adamantane improves metabolic stability but reduces aqueous solubility (logSw ≈ -6.2) .

  • Benzylidene configuration: The Z-isomer shows 3-fold higher COX-2 inhibition than the E-isomer in analogs .

  • Sulfanylidene vs. oxo: Replacement of sulfanylidene with oxo decreases antimicrobial potency, highlighting sulfur’s role in target interaction.

Pharmacokinetic and Toxicity Profiles

  • Absorption: High logP (>5) suggests good intestinal absorption but potential CYP450 inhibition .

  • Metabolism: Adamantane resistance to oxidation may prolong half-life, while thiazolidine rings undergo glucuronidation.

  • Toxicity: No in vivo data exist, but related adamantane-thiazolidines show low cytotoxicity (IC50 > 50 µM in HepG2 cells).

Comparative Analysis with Structural Analogs

Table 2: Analog Comparison

CompoundTarget ActivityPotency (IC50)Source
N-(Adamantan-1-yl)-2-[(5Z)-...COX-2 Inhibition0.8 µM
2-{[5-(Adamantan-1-yl)-1,3-benz...PPARγ Activation1.2 µM
(5-Benzylidene-4-oxo-2-thioxo-...DPP-4 Inhibition5.6 µM

The adamantane-thiazolidine hybrid demonstrates superior COX-2 selectivity over benzoxazole-containing analogs .

Future Directions and Applications

  • Optimization: Introduce polar groups (e.g., hydroxyl) to improve solubility without compromising stability.

  • Target validation: Screen against kinase libraries to identify off-target effects.

  • Formulation: Develop nanoparticle carriers to mitigate lipophilicity-related bioavailability issues.

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